molecular formula C21H21FN2O4 B2719844 Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1047655-94-6

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2719844
CAS No.: 1047655-94-6
M. Wt: 384.407
InChI Key: XJSWPVJRANGRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core. The molecule includes a benzyl ester group at position 8 and a 4-fluorophenyl substituent at position 2. Its molecular formula is C₂₃H₂₃FN₂O₄, with a molecular weight of approximately 410.44 g/mol (estimated from analogs in ). The compound is primarily used in research settings, with safety guidelines emphasizing avoidance of inhalation, skin contact, and storage in dry, ventilated environments away from heat .

Properties

IUPAC Name

benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-6-8-18(9-7-17)24-15-21(28-20(24)26)10-12-23(13-11-21)19(25)27-14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSWPVJRANGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)C3=CC=C(C=C3)F)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4One common method involves the use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12

These results suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains.

Mechanistic Insights

This compound interacts with various biological targets, influencing several pathways:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating physiological responses.
  • Cellular Signaling : Its unique structure allows it to fit into binding sites with high specificity, impacting signaling cascades within cells.

Case Studies

Several studies have been conducted to explore the therapeutic potential of this compound:

Study on Anticancer Efficacy

A peer-reviewed study demonstrated that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Investigation of Antimicrobial Effects

Research indicated that the compound inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating chronic infections.

Mechanistic Studies

Further investigations revealed that the compound modulates the expression of genes associated with cell cycle regulation and apoptosis, providing insights into its molecular mechanisms.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1-oxa-3,8-diazaspiro[4.5]decane scaffold, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Weight (g/mol) Key Differences Reference
Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate 3,4-dimethylphenyl 394.47 Increased lipophilicity due to methyl groups; potential steric hindrance
Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate 3,4-dimethoxyphenyl 426.47 Methoxy groups enhance solubility via polarity but may reduce metabolic stability
Target Compound 4-fluorophenyl ~410.44 Fluorine’s electron-withdrawing effect may improve binding affinity in drug-receptor interactions

Key Insight : The 4-fluorophenyl group balances lipophilicity and electronic effects, making it advantageous for medicinal chemistry applications compared to bulkier or polar substituents.

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Key Differences Reference
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate tert-butyl 256.30 Enhanced stability due to steric protection of the ester; lower solubility in polar solvents
Target Compound Benzyl ~410.44 Benzyl ester offers facile deprotection under hydrogenolysis, useful in prodrug strategies

Key Insight : The benzyl ester in the target compound provides synthetic flexibility, whereas tert-butyl analogs prioritize stability during storage or reaction conditions.

Functional Group Additions

Compound Name Additional Functional Group Molecular Weight (g/mol) Key Differences Reference
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Carboxylic acid, difluorobenzoyl 340.32 Carboxylic acid improves aqueous solubility; difluorobenzoyl may enhance target selectivity
1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 8-[4,4-bis(4-fluorophenyl)butyl]-4-methylene-3-(phenylmethyl) Bis(4-fluorophenyl)butyl chain 502.59 Extended alkyl chain increases molecular weight and may impact pharmacokinetics

Key Insight : Introduction of carboxylic acids or extended alkyl chains alters solubility and bioavailability, tailoring compounds for specific therapeutic or industrial applications.

Biological Activity

Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and case studies.

Molecular Formula and Structure

The molecular formula of this compound is C21H21FN2O4C_{21}H_{21}FN_{2}O_{4}. Its structure features a spirocyclic framework that is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Catalytic Hydrogenation : This method is used to introduce hydrogen into the compound, modifying its functional groups.
  • Bucherer–Bergs Reaction : A key reaction that helps in forming the spirocyclic structure.
  • Oxidation and Reduction Reactions : These are employed to modify the compound's reactivity and enhance its biological activity.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or agonist in various biological pathways, influencing cellular processes.

In Vitro Studies

Recent studies have demonstrated the compound's potential in modulating biological functions:

  • Platelet Aggregation Inhibition : The biologically active form displayed an IC50 value of 53 nM in inhibiting platelet aggregation in platelet-rich plasma (PRP) .

Research Applications

The compound has been explored for various applications:

  • Medicinal Chemistry : Investigated for potential therapeutic effects against cancer and neurological disorders.
  • Biological Probes : Used to study receptor interactions and signaling pathways.
  • Material Science : Its unique structure is leveraged in developing new materials with specific properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Platelet AggregationInhibition (IC50 = 53 nM)
Receptor InteractionPotential agonist/antagonist
Therapeutic PotentialInvestigated for cancer treatment

Case Study 1: Inhibition of Platelet Aggregation

In a controlled study, this compound was evaluated for its ability to inhibit platelet aggregation. The results indicated a significant reduction in aggregation at low concentrations, highlighting its potential as a therapeutic agent in cardiovascular diseases.

Case Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of this compound to sigma receptors, particularly sigma 1 receptors. The findings showed that modifications to the benzyl group significantly enhanced binding affinity, suggesting avenues for drug design targeting neurological disorders .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate with high purity?

Methodological Answer:

  • Step 1 : Start with tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate) to simplify purification. Replace substituents via nucleophilic substitution or coupling reactions under inert conditions (Ar/N₂) .
  • Step 2 : Introduce the 4-fluorophenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-fluorophenylboronic acid derivatives .
  • Step 3 : Deprotect the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane, followed by benzylation with benzyl chloroformate in the presence of a base like triethylamine .
  • Purity Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) to identify key signals:
    • Benzyl protons: δ 4.22–4.13 (m, 2H).
    • Spirocyclic protons: δ 3.63–3.50 (m, 4H).
    • Fluorophenyl aromatic protons: δ 7.31–7.58 (br.s.) .
  • Mass Spectrometry : Confirm molecular weight (m/z 558.2 [M+1]) via LCMS-ESI .
  • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for single-crystal structure determination, focusing on spirocyclic geometry and fluorophenyl orientation .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electronic Effects : The fluorine atom increases electron-withdrawing properties, enhancing stability against metabolic oxidation. Compare with non-fluorinated analogs using DFT calculations (e.g., Gaussian 16) to assess charge distribution .
  • Biological Activity : Screen against EGFR or EBI2 receptors (IC₅₀ assays) to evaluate fluorophenyl’s role in binding affinity. Use HEK293 cells transfected with target receptors and measure inhibition via luminescence assays .
  • Synthetic Challenges : Fluorine’s steric and electronic effects may require optimized coupling conditions (e.g., elevated temperatures or microwave-assisted synthesis) .

Q. What are the key challenges in resolving crystallographic data for this spirocyclic compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from a dichloromethane/hexane mixture (1:3) to obtain single crystals. Spirocyclic rigidity often leads to twinning; address this by refining data with SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : The benzyl and fluorophenyl groups may exhibit rotational disorder. Apply PART and SUMP restraints during refinement to improve model accuracy.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure R-factor convergence <5% .

Q. How can researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Optimization : Standardize cell lines (e.g., use identical passage numbers for HEK293 or CHO-K1 cells) and control for batch-to-buffer variability (e.g., DMSO concentration ≤0.1%) .
  • Data Normalization : Use Z-factor validation to distinguish true activity from noise. For example, in enzyme inhibition assays, include positive controls (e.g., staurosporine for kinases) .
  • Structural Correlation : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing benzyl with methyl or tert-butyl groups) and correlate activity with steric/electronic parameters (Hammett constants) .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of spirocyclic compounds?

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amines to prevent side reactions. Deprotect with HCl/dioxane to minimize racemization .
  • Purification : Employ flash chromatography (silica gel, 40–63 µm) with gradients of ethyl acetate/hexane (10–50%) for intermediates. For final products, use preparative HPLC (C18, 0.1% TFA modifier) .

Q. How to validate computational models predicting the compound’s pharmacokinetic properties?

  • In Silico Tools : Use SwissADME to predict logP (lipophilicity) and BBB permeability. Compare with experimental data from Caco-2 cell permeability assays .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LCMS. Adjust computational parameters (e.g., CYP450 binding affinity) to align with results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.